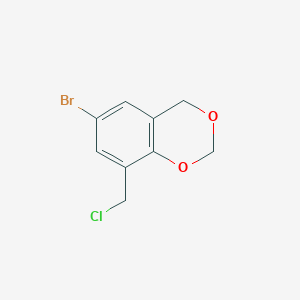

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine

Vue d'ensemble

Description

6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a bromine atom at the 6th position and a chloromethyl group at the 8th position on the benzodioxine ring. Benzodioxines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine typically involves the bromination of 1,3-benzodioxine followed by chloromethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The chloromethylation is usually carried out using chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid like zinc chloride.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which can be useful intermediates in further chemical synthesis.

Reduction Reactions: Reduction of the bromine or chloromethyl group can lead to the formation of different reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzodioxines can be formed.

Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction Products: Reduced derivatives such as alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Development:

6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine shows promise as a precursor in the synthesis of bioactive molecules. Its reactivity can be harnessed to create derivatives with potential therapeutic effects, particularly in targeting adrenergic receptors and other neurotransmission pathways .

Biological Activity:

Research indicates that compounds similar to this compound exhibit diverse biological activities, including anti-tumor and anti-convulsant properties. Preliminary studies suggest that this compound may interact with various biological targets, enhancing its pharmacological profile .

Organic Synthesis

Chemical Transformations:

The compound can undergo several reactions, making it a versatile intermediate in organic synthesis. Notable reactions include:

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of diverse derivatives.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for the efficient synthesis of complex molecules from simpler precursors .

These transformations enable the production of compounds with varied functionalities, expanding the potential applications of this compound.

Agricultural Chemistry

Pesticide Synthesis:

The compound is also utilized in the synthesis of chlorantraniliprole, a widely used insecticide. The synthetic pathway involves treating isatoic anhydride with acid chlorides in the presence of bases like pyridine. This application highlights the compound's utility in agricultural chemistry.

Data Table: Applications Overview

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Medicinal Chemistry | Development of bioactive molecules targeting neurotransmission pathways | Nucleophilic substitution, cross-coupling reactions |

| Organic Synthesis | Versatile intermediate for synthesizing complex organic compounds | Electrophilic reactions, multi-component reactions |

| Agricultural Chemistry | Precursor for synthesizing chlorantraniliprole insecticide | Reaction with isatoic anhydride and acid chlorides |

Case Studies

Case Study 1: Drug Development

In a study examining the binding affinity of this compound to adrenergic receptors, researchers found promising interactions that could lead to new therapeutic agents for neurological disorders. The compound was modified to enhance its selectivity and efficacy against specific receptor subtypes .

Case Study 2: Pesticide Synthesis

A detailed synthesis route for chlorantraniliprole using this compound demonstrated high yields and effective pest control properties. This study emphasized the importance of optimizing reaction conditions to maximize product yield while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine and chloromethyl groups are likely involved in the compound’s reactivity and biological activity. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

6-Bromo-8-methoxyquinoline: Shares the bromine substitution but has a methoxy group instead of a chloromethyl group.

6-Bromo-8-chloroquinoline: Similar structure with a chlorine atom instead of a chloromethyl group.

6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione: Contains both bromine and chlorine substitutions but in a different chemical framework.

Uniqueness: 6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine is unique due to the presence of both bromine and chloromethyl groups on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Activité Biologique

6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine is an organic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.516 g/mol. This compound features a benzodioxine structure characterized by a fused benzene and dioxane ring system, which contributes to its unique chemical properties. The presence of bromine and chloromethyl substituents enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets and pathways. The bromine and chloromethyl groups are likely involved in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes.

Key Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : Preliminary studies suggest that it may interact with adrenergic receptors and other molecular targets involved in neurotransmission.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Certain benzodioxine derivatives have demonstrated potential anticancer properties, making them candidates for further pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound, revealing promising results:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzodioxine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria.

- Anticancer Potential : Research on related compounds has shown that certain benzodioxine derivatives can induce apoptosis in cancer cells through various mechanisms, such as DNA damage and cell cycle arrest.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine | Contains a phenyl group; different receptor interactions | May exhibit distinct biological activities due to structural variations |

| 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine | Contains fluorine instead of bromine | Potential for different biological activity |

| 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine | Chlorinated at position 6 | May exhibit different receptor interactions |

Propriétés

IUPAC Name |

6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTVUEYQWXWQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)CCl)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383922 | |

| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129888-79-5 | |

| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.